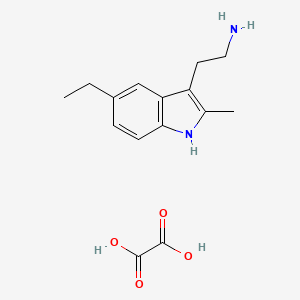

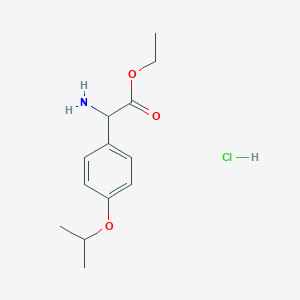

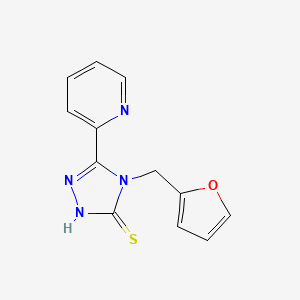

![molecular formula C17H18N4O2S B1341097 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 912770-78-6](/img/structure/B1341097.png)

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H18N4O2S . It is produced by Fluorochem Ltd .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13,24H,6-7,9-10,12H2,(H,22,23) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 342.42 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

One area of research involves the efficient synthesis of derivatives related to this compound and evaluating their anticancer activity. For example, Kumar et al. (2013) reported the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives using a microwave irradiation method. These compounds, which include derivatives synthesized from thiophen-2-ylmethanamine, demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Novel Synthetic Methods

Another significant application is the development of novel synthetic methods for producing compounds that incorporate the imidazo[1,2-a]pyridine or pyrimidine moiety, which is closely related to the core structure of interest. Lifshits et al. (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, highlighting the versatility of imidazo[1,2-a]pyridines in synthetic chemistry A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015.

Antimicrobial Evaluations

Research by Ladani et al. (2009) focused on synthesizing oxopyrimidines and thiopyrimidines of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. These compounds were assessed for their antibacterial and antifungal activities, demonstrating the potential of such derivatives in developing new antimicrobial agents M. Ladani, S. Tala, J. Akbari, M. F. Dhaduk, H. Joshi, 2009.

Antiprotozoal Agents

Ismail et al. (2004) investigated novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their study demonstrated the strong DNA affinities of these compounds and their efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their therapeutic potential in treating diseases caused by these pathogens M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to diverse therapeutic effects .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that the compound would have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-16(23)12-4-1-7-20(10-12)11-13-15(14-5-2-9-24-14)19-17-18-6-3-8-21(13)17/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCRVLMRQDOLSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587549 |

Source

|

| Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid | |

CAS RN |

912770-78-6 |

Source

|

| Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)

![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)